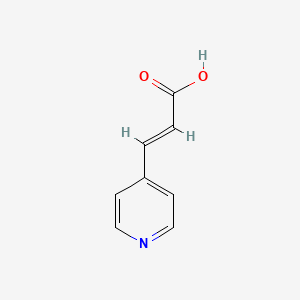
3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile (DMOC) is a versatile and powerful organic compound that has been widely used in the scientific research field for its unique properties. DMOC is an inexpensive and widely available reagent, and its reactivity and solubility make it an ideal choice for a variety of applications. DMOC has been used in the synthesis of a variety of compounds, including pharmaceuticals, and has also been used in research to investigate the mechanism of action of various drugs and biochemical processes.
科学研究应用
3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, and has been used in research to investigate the mechanism of action of various drugs and biochemical processes. It has also been used to study the structure and reactivity of organic molecules, and to investigate the effects of drugs on biological systems.
作用机制
The mechanism of action of 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile is not fully understood. However, it is believed that it acts as a catalyst in the reaction of organic molecules, and that it can increase the rate of reaction of certain compounds. It is also believed that this compound can interact with certain enzymes and proteins to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some anti-inflammatory and anti-bacterial properties, and it has been used in the treatment of certain neurological disorders. It has also been studied for its potential in the treatment of certain cancers.
实验室实验的优点和局限性
The main advantage of using 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile in laboratory experiments is its low cost and wide availability. It is also relatively easy to synthesize, and its reactivity and solubility make it an ideal choice for a variety of applications. However, the mechanism of action of this compound is not fully understood, and it is not known if it can interact with certain proteins or enzymes to modulate their activity.
未来方向
There are several potential future directions for the use of 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile in scientific research. These include further investigation into its mechanism of action, its potential use in the treatment of various diseases, and its potential use in the synthesis of new drugs and other compounds. Additionally, further research into its biochemical and physiological effects is needed to fully understand its potential therapeutic applications. Finally, further research into its use in laboratory experiments is needed to determine its advantages and limitations.
合成方法
The synthesis of 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile is relatively straightforward and can be accomplished via two different routes. The first route involves the reaction of cyclohexanol with dimethyl carbonate, followed by the addition of hydroxylamine to form the desired product. The second route involves the reaction of cyclohexanone with dimethyl carbonate, followed by the addition of hydroxylamine to form the desired product. Both routes are relatively easy to perform and can be scaled up for larger scale syntheses.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile involves the conversion of a cyclohexanone derivative to the desired product through a series of reactions.", "Starting Materials": [ "Cyclohexanone", "Methylmagnesium bromide", "Acetic anhydride", "Sodium cyanide", "Sulfuric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Cyclohexanone is reacted with methylmagnesium bromide in the presence of ether to form 3-methylcyclohexanone.", "3-methylcyclohexanone is then reacted with acetic anhydride and sulfuric acid to form 3-acetoxy-3-methylcyclohexanone.", "The resulting compound is then reacted with sodium cyanide in the presence of ethanol to form 3-cyano-3-methylcyclohexanone.", "The final step involves the reaction of 3-cyano-3-methylcyclohexanone with sodium hydroxide in ethanol to form 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile." ] } | |
CAS 编号 |
2030310-23-5 |
分子式 |
C9H11NO |
分子量 |
149.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



